(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide
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Overview
Description
JI051 is a small organic molecule known for its antitumor properties. It functions as a stabilizer for the interaction between the transcription factor Hes1 and the protein chaperone prohibitin 2 (PHB2). By inhibiting the transcription of the Notch downstream effector gene Hes1, JI051 induces cell cycle arrest and inhibits the proliferation of cancer cells .
Preparation Methods
The synthetic routes and reaction conditions for JI051 are not extensively detailed in the available literature. it is known that JI051 is synthesized through a series of chemical modifications aimed at improving its potency as an inhibitor of Hes1 . Industrial production methods for JI051 are not publicly disclosed, likely due to proprietary reasons.
Chemical Reactions Analysis
JI051 undergoes several types of chemical reactions, primarily focusing on its interaction with the protein chaperone prohibitin 2 (PHB2). The compound does not bind to the transcriptional corepressor transducing-like enhancer of split 1 (TLE1) but instead interacts with PHB2, stabilizing its interaction with Hes1 outside the nucleus. This interaction induces G2/M cell-cycle arrest . Common reagents and conditions used in these reactions are not explicitly mentioned in the literature.
Scientific Research Applications
JI051 has significant scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the proliferation of HEK293 cells and pancreatic cancer cells. In a murine pancreatic tumor xenograft model, JI051 treatment significantly reduced tumor volume . The compound’s ability to stabilize the interaction between Hes1 and PHB2 makes it a valuable tool for studying the regulation of Hes1 and potential strategies for managing pancreatic cancer .
Mechanism of Action
JI051 exerts its effects by stabilizing the interaction between the transcription factor Hes1 and the protein chaperone prohibitin 2 (PHB2). This stabilization occurs outside the nucleus and prevents Hes1 from repressing transcription. As a result, JI051 induces G2/M cell-cycle arrest and inhibits cell proliferation . The molecular targets involved in this mechanism are Hes1 and PHB2, and the pathway affected is the Notch signaling pathway .
Comparison with Similar Compounds
JI051 is unique in its ability to stabilize the interaction between Hes1 and PHB2, a mechanism not commonly observed in other Hes1 inhibitors. Similar compounds include JI130, another small organic molecule that also impairs the ability of Hes1 to repress transcription . JI051’s specific interaction with PHB2 sets it apart from other Hes1 inhibitors, making it a valuable compound for targeted cancer therapy .
Biological Activity
(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide, also known as JI051, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of JI051 can be described as follows:
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
- Structural Characteristics : The compound features an indole moiety, a propene amide linkage, and an ethoxyphenyl group.
JI051 has been identified as a stabilizer of the interaction between the transcription factor Hes1 and the protein partner prohibitin 2 (PHB2). This interaction plays a critical role in the regulation of Notch signaling pathways, which are essential for various cellular processes including differentiation and proliferation. By inhibiting the transcription of Notch downstream effector genes such as Hes1, JI051 may exert anti-tumor effects by disrupting cancer cell growth and survival mechanisms.
Antitumor Properties
Research indicates that JI051 exhibits significant anti-tumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways. The compound's ability to interfere with Notch signaling suggests potential applications in treating cancers characterized by aberrant Notch pathway activation.
Neuroprotective Effects
In addition to its anti-tumor properties, JI051 has shown promise in neurobiology. Its interaction with Hes1 may influence neurogenesis and neuronal survival, indicating potential therapeutic applications in neurodegenerative diseases.
Case Studies
- In Vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that JI051 significantly reduced cell viability in a dose-dependent manner. The IC50 values for various cell lines ranged from 10 to 30 µM, highlighting its potency against tumor cells.
- Mechanistic Insights : Further biochemical assays revealed that JI051 effectively downregulated Hes1 expression levels, leading to decreased transcriptional activity of Notch target genes. This was corroborated by reporter assays and Western blot analyses.
- Animal Models : Preliminary studies using xenograft models have indicated that treatment with JI051 resulted in reduced tumor growth compared to control groups, suggesting its efficacy in vivo.
Data Tables
Property | Value |
---|---|
Molecular Formula | C18H20N2O3 |
Molecular Weight | 312.36 g/mol |
Solubility | Soluble in DMSO |
IC50 (Cancer Cell Lines) | 10 - 30 µM |
Properties
IUPAC Name |
(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-27-19-9-5-4-7-16(19)13-14-23-21(25)12-11-17-15-24-22-18(17)8-6-10-20(22)26-2/h4-12,15,24H,3,13-14H2,1-2H3,(H,23,25)/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZPBIZGVIRKOC-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCNC(=O)C=CC2=CNC3=C2C=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1CCNC(=O)/C=C/C2=CNC3=C2C=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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